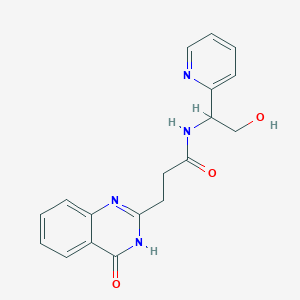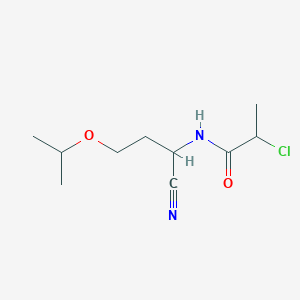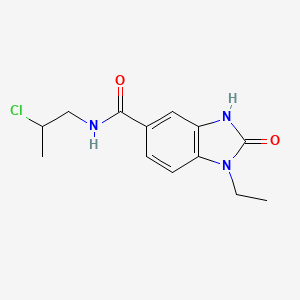![molecular formula C13H22N2O5 B7432193 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid, also known as CB-1158, is a small molecule inhibitor that has recently gained attention in the field of cancer research. It works by targeting the enzyme arginase, which is responsible for breaking down the amino acid arginine in the body. By inhibiting arginase, CB-1158 can reduce the amount of arginine available to cancer cells, which can lead to decreased tumor growth and improved response to other cancer treatments.
Wirkmechanismus
As mentioned earlier, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid works by inhibiting the enzyme arginase. This leads to a decrease in the amount of arginine available to cancer cells, which can have several effects. First, arginine is essential for the growth and division of cancer cells, so reducing its availability can slow down tumor growth. Second, arginine is also important for the function of immune cells, so reducing its availability can make it harder for cancer cells to evade the immune system.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has also been shown to have effects on other cells in the body. For example, arginine is important for the function of endothelial cells, which line the blood vessels. By reducing the amount of arginine available to these cells, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid can lead to changes in blood vessel function and potentially affect blood flow. 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has also been shown to affect the levels of other amino acids in the body, which could have additional effects on cellular metabolism and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid is that it is a small molecule inhibitor, which means it can be easily synthesized and modified for improved potency or selectivity. However, one limitation of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid is that it is not specific to arginase, and can also inhibit other enzymes in the body that use arginine as a substrate. This could lead to unintended side effects and make it difficult to determine the specific effects of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid on cancer cells.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid. One area of focus could be on developing more specific inhibitors of arginase that do not have off-target effects. Another area of focus could be on identifying biomarkers that could predict which patients are most likely to respond to 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid treatment. Finally, there is also potential for combining 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid with other cancer treatments, such as chemotherapy or radiation therapy, to improve overall treatment outcomes.
Synthesemethoden
The synthesis of 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid involves several steps, starting with the reaction of cyclopropylmethanol with acetic anhydride to form the intermediate cyclopropylmethoxy acetate. This intermediate is then reacted with N-Boc-1,4-diaminobutane to form the corresponding amide. The Boc protecting group is then removed, and the resulting amine is coupled with the protected form of 3-(carboxymethylamino)propanoic acid to form 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid has shown promising results in preclinical studies for a variety of cancer types, including melanoma, pancreatic cancer, and ovarian cancer. In one study, 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid was shown to enhance the anti-tumor activity of immune checkpoint inhibitors, which are a type of cancer treatment that works by stimulating the immune system to attack cancer cells. This suggests that 3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid may be an effective combination therapy for cancer patients.
Eigenschaften
IUPAC Name |
3-[4-[[2-(cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c16-11(15-7-5-13(18)19)2-1-6-14-12(17)9-20-8-10-3-4-10/h10H,1-9H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBIKASBDLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)

![Tert-butyl 2-[2-acetamidoethyl(2-chloropropanoyl)amino]propanoate](/img/structure/B7432127.png)


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![tert-butyl N-[[4-(1-bicyclo[3.1.0]hexanyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7432168.png)
![4-[5-(Bicyclo[3.1.0]hexan-1-yl)pyridin-2-yl]thiomorpholine](/img/structure/B7432171.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![Methyl 1-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carbonyl]-5-hydroxypiperidine-3-carboxylate](/img/structure/B7432180.png)
![Ethyl 1-[5-(1-bicyclo[3.1.0]hexanyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B7432186.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![Ethyl 2-amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoate;hydrochloride](/img/structure/B7432200.png)